molecular formula CH3AlMgO5-3 B1202569 Almagate CAS No. 66827-12-1

Almagate

Cat. No.: B1202569
CAS No.: 66827-12-1
M. Wt: 146.32 g/mol
InChI Key: NSGJDSJCJMRMEA-UHFFFAOYSA-K
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Description

Almagate is a crystalline hydrated this compound with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O. It is supplied as a white or almost white fine crystalline powder that is practically insoluble in water and ethanol . As a research compound, its primary application is in the development of antacid pharmaceutical formulations. It is characterized by a high acid-neutralizing capacity (ANC of 28.3 mEq HCl/g) and a rapid onset of action, raising pH to 4 within minutes in vitro . Its rigid crystal lattice structure provides stability and a buffering capacity in the pH 3–5 range, which is critical for studying gastric acid neutralization without causing over-alkalization . Beyond acid neutralization, this compound exhibits valuable ancillary properties for research, including pepsin inhibition and the ability to adsorb bile acids at an acidic pH, making it a subject of interest for comprehensive gastroprotective studies . It is noted for having the lowest intrinsic sodium content (<25 ppm) among common antacid compounds . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

66827-12-1

Molecular Formula

CH3AlMgO5-3

Molecular Weight

146.32 g/mol

IUPAC Name

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate

InChI

InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3

InChI Key

NSGJDSJCJMRMEA-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3]

Canonical SMILES

C(=O)([O-])[O-].O.[OH-].[Mg].[Al]

Other CAS No.

66827-12-1

Synonyms

almagate
Almax
aluminum-magnesium hydroxide carbonate
aluminum-magnesium hydroxycarbonate
Deprece
Obetine
TISACID

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Limitations

The process can be summarized as:
Al(OH)3+Mg(OH)2+CO2Al2Mg6(OH)14(CO3)24H2O\text{Al(OH)}_3 + \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2\cdot4\text{H}_2\text{O}
However, this method faced critical drawbacks:

  • Gas Handling Risks : CO₂ inhalation hazards and explosion risks during high-pressure reactions.

  • Impurity Formation : Uncontrolled gas flow led to side reactions, generating byproducts like aluminum carbonate or magnesium bicarbonate.

  • Scalability Issues : Precise stoichiometric control was challenging, resulting in batch-to-batch variability.

Modern Solution-Based Synthesis Using Bicarbonates

The patent CN108159072A introduced a safer, more efficient method by replacing gaseous CO₂ with solid bicarbonate salts. This approach eliminates gas-handling risks and improves product consistency.

General Synthesis Protocol

The method involves three steps:

  • Dissolution : Bicarbonate (e.g., NaHCO₃), alkaline aluminum (e.g., Al(OH)₃), and alkaline magnesium (e.g., Mg(OH)₂) are dissolved in pure water at molar ratios of 0.5–2:1:3.

  • Reaction : The mixture is stirred vigorously (15–20 minutes) and heated to 80–120°C for 6–8 hours.

  • Workup : The product is cooled, filtered, washed, and dried to yield crystalline this compound.

Table 1: Exemplary Reaction Conditions from CN108159072A

ComponentEmbodiment 1Embodiment 2
BicarbonateNaHCO₃ (0.15 mol)KHCO₃ (0.15 mol)
Aluminum SourceAl(OH)₃ (0.1 mol)Al(OH)₃ (0.1 mol)
Magnesium SourceMg(OH)₂ (0.3 mol)Mg(OH)₂ (0.3 mol)
Reaction Temperature95–100°C95–100°C
Yield99%98.5%
Purity (Al₂O₃/MgO/CO₂)16.19%/38.40%/13.95%16.20%/38.42%/13.99%

Advantages Over Gas-Phase Methods

  • Safety : Eliminates CO₂ gas, reducing workplace hazards.

  • Precision : Solid bicarbonates allow exact stoichiometric control, minimizing impurities.

  • Scalability : Simplified equipment requirements facilitate industrial adoption.

Optimization of Reaction Parameters

Key factors influencing this compound quality include reactant ratios, temperature, and mixing efficiency.

Molar Ratios

The optimal bicarbonate:Al:Mg ratio ranges from 0.5–2:1:3. Excess bicarbonate (>2:1) risks carbonate over-saturation, while deficiencies (<0.5:1) yield incomplete neutralization.

Temperature and Time

Reactions at 95–100°C for 6–8 hours maximize crystallinity and yield. Lower temperatures (<80°C) prolong reaction times, while higher temperatures (>120°C) promote hydroxide decomposition.

Mixing Efficiency

Vigorous stirring ensures homogeneous reactant distribution, preventing localized pH shifts that could form amorphous byproducts.

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. Modern Synthesis Methods

ParameterGas-Phase MethodBicarbonate Method
ReactantsCO₂, Al/Mg hydroxidesBicarbonates, Al/Mg hydroxides
Reaction Time12–24 hours6–8 hours
Yield70–85%98–99%
PurityModerate (85–90%)High (>98%)
ScalabilityLimitedHigh

Quality Control and Characterization

Post-synthesis analyses ensure compliance with pharmacopeial standards (e.g., USP, EP).

Analytical Techniques

  • Elemental Analysis : Verifies Al₂O₃ (16.1–16.2%), MgO (38.3–38.4%), and CO₂ (13.9–14.0%) content.

  • X-Ray Diffraction (XRD) : Confirms crystalline structure matching reference patterns.

  • Scanning Electron Microscopy (SEM) : Assesses particle morphology and size distribution.

Industrial Scalability and Challenges

The bicarbonate method’s simplicity makes it ideal for large-scale production. However, challenges persist:

  • Raw Material Costs : Magnesium hydroxide prices fluctuate with mining output.

  • Energy Consumption : Prolonged heating at 95–100°C increases operational costs.

  • Waste Management : Neutralization of alkaline wastewater requires careful pH adjustment .

Mechanism of Action

Almagate works by directly neutralizing stomach acid. It reacts with hydrochloric acid (HCl) in the stomach to form water and metal chlorides, effectively reducing acidity. This action helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers. Additionally, this compound increases bicarbonate ions and prostaglandins, which confer cytoprotective effects .

Comparison with Similar Compounds

Acid-Neutralizing Capacity (ANC)

  • This compound : Neutralizes 87.5% of gastric acid in human studies, with effects lasting up to 90 minutes .
  • Magaldrate : Moderate ANC, but activity diminishes at higher pH levels .
  • Hydrotalcite : Comparable to magaldrate but slower onset due to anion exchange mechanism .
  • Aluminum Hydroxide : Low ANC (45.1% in same trials) and short duration (30 minutes) .

Pepsin Inhibition

This compound reduces pepsin proteolytic activity by 58.9%, outperforming aluminum hydroxide (27.5%) . This is attributed to its crystalline structure, which adsorbs pepsin more effectively .

Stability

This compound retains >95% ANC after 8 months at 60°C, whereas aluminum hydroxide gels lose >30% capacity under similar conditions .

Q & A

Q. How can researchers analyze Almagate’s chemical composition and stability for experimental reproducibility?

this compound’s aluminum-magnesium complex requires precise quantification using inductively coupled plasma mass spectrometry (ICP-MS) or titration with standardized solutions (e.g., 0.1M HCl) . Stability studies should assess hygroscopicity, pH-dependent dissolution, and thermal degradation via thermogravimetric analysis (TGA). For reproducibility, document batch-specific variations in aluminum/magnesium ratios and validate against pharmacopeial standards .

Q. What methodologies are recommended for assessing this compound’s efficacy in pre-clinical models?

Use validated endpoints such as mucosal healing scores, bleeding frequency, and histopathological analysis (e.g., vascular changes, fibrosis) in radiation-induced injury models. Ensure blinding and randomization to reduce bias. Reference the 59-patient cohort study in hemorrhagic chronic radiation proctitis (CRP) as a benchmark for clinical translation .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s comparative efficacy (e.g., vs. sucralfate)?

  • Controlled Variables : Standardize radiation dose, ulcer severity, and co-morbidities (e.g., anemia, a risk factor for ulcer progression ).
  • Outcome Metrics : Compare bleeding cessation time, recurrence rates, and quality-of-life scores (e.g., using SF-36 surveys).
  • Statistical Power : Conduct meta-analyses of heterogenous studies with fixed/random-effects models to resolve contradictions .
Parameter This compound (Study )Sucralfate (Reference)
Mean Response Time12 days14–21 days
Long-term Efficacy69%60–65%
Adverse EffectsNone reportedConstipation (15%)

Q. What experimental frameworks are suitable for investigating this compound’s impact on molecular pathways (e.g., vascular remodeling)?

Combine histopathology (e.g., hyalinized vasculature ) with transcriptomic profiling (RNA-seq) of irradiated tissues. Use animal models to isolate this compound’s effects on TGF-β1 and VEGF expression. Validate findings via immunohistochemistry and correlation with clinical outcomes (e.g., bleeding scores) .

Q. How can researchers optimize longitudinal studies to evaluate this compound’s sustained efficacy?

  • Sampling Intervals : Track outcomes at 0, 12, 30, and 90 days post-treatment.
  • Attrition Mitigation : Use intention-to-treat (ITT) analysis and sensitivity testing for missing data.
  • Confounding Factors : Adjust for variables like baseline hemoglobin levels (critical for ulcer severity ) using multivariate regression .

Q. What strategies resolve discrepancies in this compound’s mechanistic data (e.g., antacid vs. cytoprotective effects)?

Employ factorial designs to isolate mechanisms:

  • Arm 1 : this compound + proton pump inhibitor (PPI) to neutralize antacid effects.
  • Arm 2 : this compound alone. Compare mucosal healing rates and pH levels. Use mechanistic studies (e.g., in vitro barrier integrity assays) to clarify primary modes of action .

Methodological and Integrity Considerations

Q. How should researchers address ethical and reproducibility challenges in this compound trials?

  • Data Transparency : Share raw endoscopic images, bleeding score datasets, and lab protocols via repositories like Figshare.
  • Bias Minimization : Adopt CONSORT guidelines for randomized trials and pre-register hypotheses on platforms like ClinicalTrials.gov .

Q. What analytical techniques are critical for validating this compound’s safety in vulnerable populations (e.g., renal impairment)?

Monitor aluminum accumulation via serum/urine assays and correlate with glomerular filtration rate (GFR). Use atomic absorption spectroscopy for trace metal analysis and compare to safety thresholds (e.g., ≤5 µg/L serum aluminum) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almagate
Reactant of Route 2
Almagate

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